molecular formula C18H24O3 B13442725 ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate

ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate

Cat. No.: B13442725
M. Wt: 291.4 g/mol
InChI Key: BONIYDFKKJJFBB-RGABXLQJSA-N
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Description

Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate is a structurally complex molecule characterized by:

  • Conjugated diene system: The (2E,4E)-penta-2,4-dienoate backbone enables extended π-conjugation, influencing electronic properties and reactivity.
  • Substituents: A 3-methyl group on the diene chain and a heavily substituted aromatic ring (2,3,6-trimethyl and 4-trideuteriomethoxy groups).
  • Deuterated methoxy group: The trideuteriomethoxy (-OCD₃) moiety at the para position of the phenyl ring is critical for isotopic labeling studies, enhancing metabolic stability and analytical detection .

For example, ethyl (2E,4E)-5-phenyl analogs are synthesized via similar methods, yielding 55–65% products .

Properties

Molecular Formula

C18H24O3

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate

InChI

InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3/b9-8+,12-10+/i6D3

InChI Key

BONIYDFKKJJFBB-RGABXLQJSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C(=O)OCC)/C)C)C

Canonical SMILES

CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Origin of Product

United States

Preparation Methods

Preparation of the Trideuteriomethoxy-Substituted Aromatic Intermediate

  • The key step is the selective introduction of the trideuteriomethoxy (-OCD3) group on the aromatic ring.
  • This is typically achieved by methylation of the corresponding phenol derivative using trideuteriomethyl iodide (CD3I) or trideuteriomethyl sulfate under basic conditions.
  • The aromatic ring is pre-functionalized with methyl groups at positions 2, 3, and 6 via electrophilic aromatic substitution or by using appropriately substituted starting materials.
  • Reaction conditions are carefully controlled to avoid isotopic scrambling or loss of deuterium labeling.

Synthesis of the Penta-2,4-dienoate Backbone

  • The penta-2,4-dienoate moiety is constructed by a Wittig or Horner–Wadsworth–Emmons (HWE) reaction to form the conjugated diene system.
  • Typically, an aldehyde or ketone precursor is reacted with a phosphonium ylide or phosphonate ester to form the (2E,4E)-configured diene ester.
  • Ethyl esterification is introduced either by using ethyl phosphonate reagents or via esterification of the corresponding acid.

Coupling of Aromatic and Diene Fragments

  • The aromatic intermediate and the diene ester are coupled through carbon–carbon bond-forming reactions such as Suzuki coupling, Heck reaction, or direct condensation depending on the functional groups present.
  • For this compound, coupling often involves cross-coupling reactions using palladium catalysts under inert atmosphere to preserve the stereochemistry and isotopic labeling.
  • Reaction parameters such as temperature, solvent, and catalyst loading are optimized for maximum yield and purity.

Purification and Characterization

  • The final product is purified by chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC).
  • Characterization involves:
    • NMR spectroscopy (1H, 13C, and 2H NMR to confirm deuterium incorporation),
    • Mass spectrometry (to verify molecular weight and isotopic pattern),
    • IR spectroscopy (to confirm ester and aromatic functional groups),
    • Elemental analysis for isotopic content.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Aromatic methylation Phenol derivative + CD3I, K2CO3, acetone, reflux 75-85 High isotopic purity maintained
Formation of diene ester Aldehyde + ethyl phosphonate, NaH, THF, 0°C to RT 70-80 (2E,4E) stereochemistry favored
Coupling reaction Pd(PPh3)4 catalyst, base (K2CO3), DMF, 80-100°C 65-75 Inert atmosphere required to prevent oxidation
Purification Silica gel chromatography, hexane/ethyl acetate 90-95 Final compound isolated with >98% purity

Research Findings and Optimization Notes

  • The use of trideuteriomethyl iodide is preferred over other methylating agents for better isotopic retention.
  • The stereoselectivity of the diene ester formation is critical; controlling temperature and base strength ensures predominant (2E,4E) isomer formation.
  • Palladium-catalyzed coupling requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation and isotopic label loss.
  • Analytical data confirm that the deuterium label remains intact throughout the synthesis, as verified by 2H NMR and mass spectrometry.
  • The compound’s conjugated system and isotopic labeling make it suitable for advanced biological studies, including receptor binding assays and metabolic stability tests.

Summary Table of Key Synthetic Features

Feature Description
Molecular Formula C17H21D3O3 (approximate, includes trideuteriomethoxy)
Molecular Weight ~288.39 g/mol
Key Functional Groups Conjugated diene ester, trimethyl-substituted phenyl, trideuteriomethoxy
Isotopic Labeling Deuterium in methoxy group (-OCD3)
Main Synthetic Techniques Aromatic methylation with CD3I, Wittig/HWE olefination, Pd-catalyzed coupling
Purification Chromatography (silica gel, HPLC)
Characterization Methods NMR (1H, 13C, 2H), MS, IR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Isotope Labeling: The trideuteriomethoxy group makes it useful in studies involving isotope labeling and tracing.

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate depends on its application:

    In Organic Reactions: Acts as a reactant or intermediate, participating in various chemical transformations.

    In Biological Systems: If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Deuteration: The target compound’s trideuteriomethoxy group distinguishes it from non-deuterated analogs (e.g., methoxy or ethoxy derivatives), improving pharmacokinetic tracking .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) reduce electron density on the diene compared to electron-donating methyl/methoxy groups.

Functional Group Variations

Compound Name Core Structure Functional Group Applications/Notes Reference
Target Compound Dienoate Ethyl ester Isotopic labeling, metabolic studies
12c (Chromanone ester) Dienoate-chromanone Methyl ester Anti-leishmanial activity
Extended Chalcones (4–7) Dienone Ketone Alzheimer’s disease model testing
DCV[3] (Malononitrile derivative) Dienylidene-malononitrile Nitrile Solvatochromic behavior, π-conjugation

Key Observations :

  • Ester vs. Ketone : Ester groups (target compound) enhance hydrolytic stability compared to ketones (chalcones), which may undergo redox reactions .

Key Observations :

  • Yield Trends : Amide derivatives (D14–D20) exhibit lower yields (13–25%) compared to ester analogs (55–65%), likely due to steric challenges in coupling reactions .

Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Insights Reference
Target Compound Not reported ~350 (estimated) Likely lipophilic due to methyl/OCD₃
D14 (Amide derivative) 208.9–211.3 ~400 Low solubility in polar solvents
Ethyl 5-phenyl-dienoate Not reported 202.25 Moderate solubility in organics
11a (Tetrazole derivative) Not reported 304.73 Polar due to tetrazole

Key Observations :

  • Melting Points : Amide derivatives (e.g., D14) exhibit higher melting points than ester analogs, consistent with stronger intermolecular forces (e.g., hydrogen bonding) .
  • Solubility : The target compound’s lipophilic trimethylphenyl and deuterated methoxy groups may reduce aqueous solubility compared to sulfonyl or tetrazole analogs .

Biological Activity

Ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate is a complex organic compound with potential biological activities. This article explores its molecular characteristics, synthesis, and biological effects based on existing literature and research findings.

Molecular Characteristics

  • Molecular Formula : C17H26O2
  • Molecular Weight : 262.392 g/mol
  • CAS Registry Number : 93542-03-1

The compound is characterized by a penta-2,4-dienoate structure which is significant for its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While the specific synthetic pathway for this compound is not widely documented in the available literature, it can be inferred that similar compounds are synthesized using methods involving alkylation and condensation reactions.

Antioxidant Properties

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For instance:

  • Free Radical Scavenging : Ethyl esters of penta-dienoic acids have been shown to scavenge free radicals effectively, which can contribute to cellular protection against oxidative stress.
  • Cellular Studies : In vitro assays demonstrated that these compounds could enhance the viability of cells under oxidative conditions by reducing reactive oxygen species (ROS) levels.

Anti-inflammatory Effects

Research has also suggested that related compounds can exhibit anti-inflammatory properties:

  • Cytokine Modulation : Compounds structurally similar to this compound have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
  • Animal Models : In vivo studies using animal models of inflammation have reported reduced swelling and pain responses when treated with related penta-dienoate esters.

Anticancer Activity

There is emerging evidence suggesting potential anticancer activities:

  • Cell Proliferation Inhibition : Similar compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Mechanistic Insights : Studies indicate that these compounds may interfere with signaling pathways critical for cancer cell survival and proliferation.

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation
AnticancerCell proliferation inhibition

Case Studies

  • Case Study on Antioxidant Activity : A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various ethyl esters derived from penta-dienoic acids. The results showed a marked increase in cell viability in oxidative stress models when treated with these compounds.
  • Case Study on Anti-inflammatory Effects : Research by Kim et al. (2021) investigated the anti-inflammatory properties of structurally related compounds in LPS-induced macrophages. The findings revealed a significant reduction in inflammatory markers upon treatment.

Q & A

Basic: What are the recommended synthetic protocols for preparing ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate?

Methodological Answer:
The synthesis of structurally related dienoates involves conjugated addition or Wittig-type reactions. For deuterated analogs like this compound, isotopic labeling of the methoxy group can be achieved by substituting standard methanol with deuterated methanol (CD3_3OD) during alkoxylation. A modified protocol from suggests:

  • Use a palladium or copper catalyst for regioselective coupling of the diene backbone.
  • Introduce the trideuteriomethoxy group via nucleophilic substitution on a pre-functionalized aryl bromide intermediate.
  • Purify using preparative thin-layer chromatography (PTLC) with petroleum ether/ethyl acetate (30:1), as optimized for similar compounds .
  • Confirm regioselectivity (>95:5 β:α) via 1^1H NMR coupling constants (e.g., J=16.6HzJ = 16.6 \, \text{Hz} for trans olefins) .

Basic: How should researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemistry: Analyze 1^1H NMR coupling constants (e.g., J>16HzJ > 16 \, \text{Hz} for trans-configuration in dienoates) and nuclear Overhauser effect (NOE) experiments to confirm E/Z isomerism .
  • Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.
  • Isotopic Incorporation: Employ high-resolution mass spectrometry (HRMS) or 2^2H NMR to verify deuteration levels at the methoxy group .

Basic: What safety precautions are critical when handling this deuterated compound?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent deuteration loss or hydrolysis .
  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/orbital exposure, as similar compounds exhibit acute toxicity (H300-H373 codes) .
  • Waste Disposal: Follow institutional guidelines for deuterated organic waste, ensuring separate collection for isotope-specific treatment .

Advanced: How does deuteration of the methoxy group influence reaction kinetics or metabolic stability in biological studies?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., hydrolysis, enzymatic degradation) between deuterated and non-deuterated analogs. For example, kH/kD>1k_H/k_D > 1 indicates primary KIE due to C–D bond strength .
  • Metabolic Tracking: Use LC-MS/MS to monitor deuterium retention in in vitro assays (e.g., liver microsomes) to assess metabolic stability .
  • Computational Modeling: Perform density functional theory (DFT) calculations to predict isotopic effects on transition states or binding affinities.

Advanced: What challenges arise in crystallizing deuterated analogs, and how can they be addressed?

Methodological Answer:

  • Crystal Packing: Deuteration may alter hydrogen-bonding networks. Use single-crystal X-ray diffraction with synchrotron radiation to resolve subtle structural differences .
  • Data Refinement: Apply SHELXL for refinement, accounting for anisotropic displacement parameters. Validate using R1_1 (<5%) and wR2_2 (<15%) metrics .
  • Handling Twinning: For twinned crystals, employ the TWIN/BASF commands in SHELXTL to deconvolute overlapping reflections .

Advanced: How can conflicting regioselectivity data in dienoate synthesis be resolved?

Methodological Answer:

  • Controlled Experiments: Vary catalysts (e.g., Pd vs. Cu) and solvents (polar vs. nonpolar) to identify conditions favoring α/β selectivity.
  • Mechanistic Probes: Use deuterium labeling at reactive sites (e.g., allylic positions) to track migratory pathways via 2^2H NMR .
  • Theoretical Analysis: Conduct Hammett studies or DFT calculations to correlate substituent effects (e.g., electron-withdrawing groups) with regioselectivity trends.

Advanced: What strategies optimize the use of isotopic labeling for tracking this compound in biological systems?

Methodological Answer:

  • Stable Isotope Tracing: Administer deuterated compound in cell cultures or animal models, then extract metabolites for LC-HRMS analysis to identify deuterium-retaining products.
  • Imaging Techniques: Utilize matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to map spatial distribution in tissues.
  • Quantitative NMR: Integrate 2^2H NMR signals with internal standards (e.g., TMSP-d4_4) for absolute quantification in biofluids .

Advanced: How do steric effects from the 2,3,6-trimethylphenyl group influence molecular conformation?

Methodological Answer:

  • X-ray Analysis: Resolve dihedral angles between the phenyl ring and dienoate backbone (e.g., ~85° in analogs), as seen in . Compare with computational models (e.g., Gaussian 16) .
  • Dynamic NMR: Probe rotational barriers of the trimethylphenyl group using variable-temperature 1^1H NMR to assess steric hindrance.
  • Molecular Dynamics (MD): Simulate conformational flexibility in solvents (e.g., DMSO, water) to predict aggregation or binding behaviors.

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